Ezatiostat, chemically known as Ezatiostat Hydrochloride (TLK199, Telintra®), is a glutathione analog prodrug designed to inhibit Glutathione S-transferase P1-1 (GSTP1-1). [, ] It acts as a promising therapeutic agent for hematological malignancies, particularly Myelodysplastic Syndrome (MDS), by stimulating hematopoiesis and inducing apoptosis in malignant cells. [] Ezatiostat is metabolized in vivo to its active diacid form, TLK117. [] It's recognized for its unique mechanism of action and potential to address unmet medical needs in MDS treatment. []
Ezatiostat is a tripeptide glutathione analog diethyl ester. [] Its active metabolite, the diacid form, acts as a potent and selective inhibitor of GSTP1-1. [] Structural modifications, specifically at the cysteinyl sulfur, significantly influence its inhibitory potency and selectivity for GSTP1-1 over other GST isoforms. []
Ezatiostat targets GSTP1-1, an enzyme often overexpressed in hematologic cancers. [] This inhibition disrupts the interaction between GSTP1-1 and c-jun N-terminal kinase (JNK), leading to increased JNK activity. [, ] JNK activation subsequently promotes the growth and maturation of hematopoietic progenitors while inducing apoptosis in malignant cells. [, , ] This dual action makes Ezatiostat a promising therapeutic agent for MDS.
MDS Treatment: Ezatiostat demonstrates activity in lower-risk MDS patients, particularly those with previous lenalidomide exposure but without prior DNA methyltransferase inhibitors. [, ] It induces clinically significant reductions in red blood cell transfusions, even achieving transfusion independence in some cases. [, ] Additionally, it shows potential in improving neutrophil and platelet counts. [] Studies also highlight its effectiveness in patients with G-CSF resistant ICN. []
Combination Therapy: Due to its favorable safety profile and non-myelosuppressive nature, Ezatiostat shows promise in combination therapies. [, ] Combining it with Lenalidomide for non-deletion (5q) MDS has shown promising results in early-phase trials. [, ]
Cancer Stem Cell Targeting: Recent research suggests that Ezatiostat may be effective in targeting cancer stem cells, particularly in lung adenocarcinoma. [] Inhibiting GSTP1 with Ezatiostat disrupts the CaMK2A/NRF2/GSTP1 axis, inhibiting cancer stem cell self-renewal and resistance to tyrosine kinase inhibitors. []
Other Potential Applications: Studies also suggest Ezatiostat's potential in treating other hematological malignancies, such as mantle cell lymphoma, by inducing apoptosis through NOXA stabilization and reactive oxygen species generation. []
Optimizing Dosing and Schedules: Further research is needed to determine the optimal dose and schedule for maximizing efficacy and minimizing potential side effects. [, ]
Combination Therapies: Exploring combinations with other agents, especially in patients with limited treatment options, holds promise for enhancing efficacy. [, ]
Predictive Biomarkers: Identifying biomarkers that can predict response to Ezatiostat will allow for personalized treatment strategies and improve outcomes. []
Mechanism of Action in Different Cancers: Further investigating the role of GSTP1 and related pathways in other cancers could expand the therapeutic potential of Ezatiostat beyond MDS. [, ]
Drug Resistance Mechanisms: Understanding the mechanisms of resistance to Ezatiostat will be crucial in developing strategies to overcome or prevent it. []
Next-Generation Analogs: Designing and developing novel Ezatiostat analogs with enhanced potency, selectivity, and pharmacokinetic properties could further improve therapeutic outcomes. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: